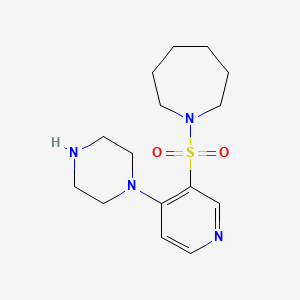
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring, a pyridine ring, and an azepane ring connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a piperazine and pyridine ring, showing serotonin reuptake inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features, evaluated for its anti-tubercular activity.
Uniqueness
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is unique due to its specific combination of piperazine, pyridine, and azepane rings connected through a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H24N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylpyridin-3-yl)sulfonylazepane |
InChI |
InChI=1S/C15H24N4O2S/c20-22(21,19-9-3-1-2-4-10-19)15-13-17-6-5-14(15)18-11-7-16-8-12-18/h5-6,13,16H,1-4,7-12H2 |
InChI Key |
WAMVXDFCSZDUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



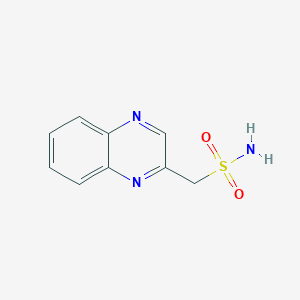
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
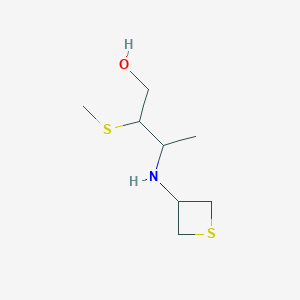
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
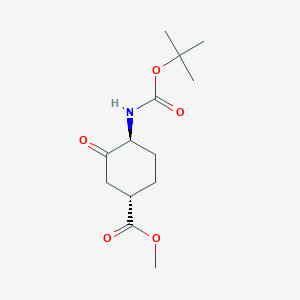
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
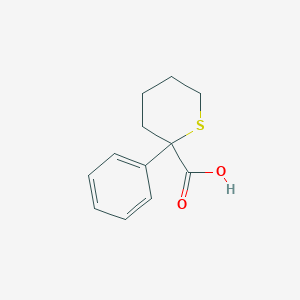




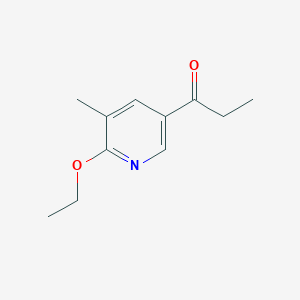
![5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)
